1-Bromo-3,7-di-tert-butylnaphthalene

Overview

Description

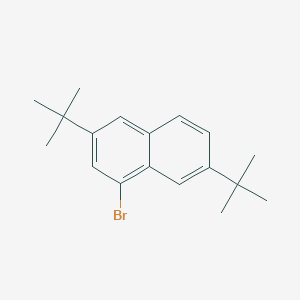

1-Bromo-3,7-di-tert-butylnaphthalene is an organic compound with the molecular formula C18H23Br. It is a derivative of naphthalene, where two tert-butyl groups are attached at the 3 and 7 positions, and a bromine atom is attached at the 1 position. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,7-di-tert-butylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 3,7-di-tert-butylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,7-di-tert-butylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Grignard reactions to form organomagnesium intermediates.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Grignard Reagents: Magnesium in dry ether.

Palladium Catalysts: Palladium acetate or palladium chloride with phosphine ligands.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Organomagnesium Compounds: Formed through Grignard reactions.

Biaryl Compounds: Formed through Suzuki coupling reactions.

Scientific Research Applications

1-Bromo-3,7-di-tert-butylnaphthalene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,7-di-tert-butylnaphthalene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and coupling reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

1-Bromo-3,5-di-tert-butylbenzene: Similar structure but with a benzene ring instead of naphthalene.

1-Bromo-3,6-di-tert-butylnaphthalene: Similar structure with tert-butyl groups at different positions

Uniqueness: 1-Bromo-3,7-di-tert-butylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in selective organic synthesis and specialized applications .

Biological Activity

1-Bromo-3,7-di-tert-butylnaphthalene (CAS No. 20870-33-1) is a brominated derivative of naphthalene, characterized by the presence of two tert-butyl groups at positions 3 and 7 and a bromine atom at position 1. Its molecular formula is C18H23Br, and it has a molecular weight of approximately 319.285 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Formula : C18H23Br

- Molecular Weight : 319.285 g/mol

- Structure : The compound features a naphthalene core with bulky tert-butyl substituents, which influence its solubility and reactivity.

Antitumor Effects

Recent studies have investigated the antitumor activity of various brominated naphthalene derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:

- In vitro Studies : Research has demonstrated that certain brominated naphthalenes can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins . Specifically, compounds with similar structures have been shown to inhibit cell proliferation in lung cancer cell lines (A549, H358) while exhibiting minimal effects on normal epithelial cells .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways:

- Apoptosis Induction : Compounds related to this structure can increase the levels of cleaved caspase-3 and alter the Bcl-2/Bax ratio, promoting apoptosis in tumor cells .

- Reactive Oxygen Species (ROS) Production : Brominated naphthalenes can elevate ROS levels within cells, leading to oxidative stress that contributes to cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on Lung Cancer Cells :

- Objective : To assess the cytotoxic effects on A549 lung cancer cells.

- Methodology : MTT assays were performed to measure cell viability post-treatment with varying concentrations of the compound.

- Findings : Significant inhibition of cell growth was observed at higher concentrations, with a calculated IC50 value indicating effective cytotoxicity.

-

Comparative Analysis with Other Brominated Compounds :

- Objective : To compare the biological activity of this compound with other brominated naphthalenes.

- Methodology : Multiple derivatives were tested across different cancer cell lines.

- Findings : The compound exhibited comparable or superior antitumor activity relative to other tested compounds, suggesting its potential as a lead compound for further development.

Data Table

| Compound Name | CAS No. | Molecular Weight | IC50 (µM) A549 | Apoptosis Induction |

|---|---|---|---|---|

| This compound | 20870-33-1 | 319.285 | XX | Yes |

| 1-Bromo-3-tert-butyl-naphthalene | XX | XX | YY | Yes |

| 1-Bromo-2-tert-butyl-naphthalene | XX | XX | ZZ | No |

Properties

IUPAC Name |

1-bromo-3,7-ditert-butylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Br/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(19)15(12)10-13/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANSFSIRYJQRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521152 | |

| Record name | 1-Bromo-3,7-di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-33-1 | |

| Record name | 1-Bromo-3,7-di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.